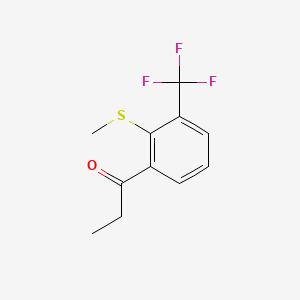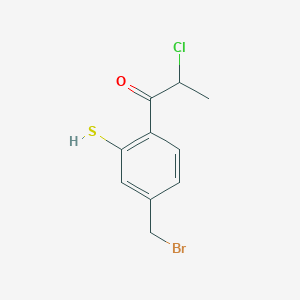
1,3-Dimethoxy-5-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is an aromatic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 1,3-dimethoxy-5-ethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with electrophiles replacing hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1,3-Dimethoxy-5-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-ethyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring, making it more susceptible to attack by electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-5-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dimethoxy-5-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dimethoxybenzene: Lacks both the ethyl and fluorine groups.
Uniqueness
1,3-Dimethoxy-5-ethyl-2-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-ethyl-2-fluoro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
SMRYWOHGOOYLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
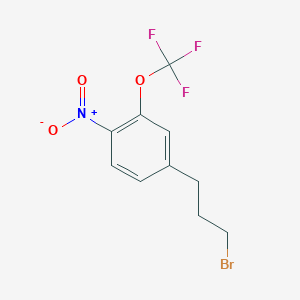
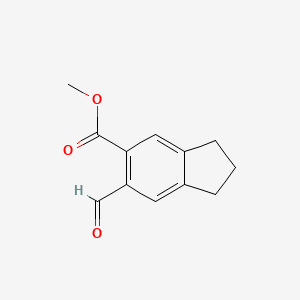
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)


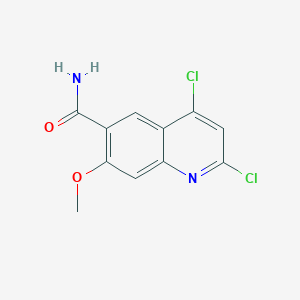
![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)

![2-{4-[(Tert-butyl)oxycarbonyl]piperazinyl-2-(4-methoxyphenyl)acetic acid](/img/structure/B14061137.png)
